Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique structure combining adamantane, benzothiophene, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized with a formylamino group. This can be achieved through the reaction of adamantane with formamide under acidic conditions.
Coupling with Benzothiophene: The functionalized adamantane is then coupled with a benzothiophene derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group on the benzothiophene ring with methanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane and benzothiophene moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the formylamino group, converting it to an amine. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its adamantane core provides rigidity and thermal stability, making it useful in the development of advanced materials and polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the benzothiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Benzothiophene Derivatives: Compounds like raloxifene, used in the treatment of osteoporosis.
Uniqueness
Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of adamantane and benzothiophene moieties, which confer both rigidity and potential biological activity. This dual functionality is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
CAS No. |
954238-93-8 |
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Molecular Formula |
C22H28N2O4S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[(2-formamidoadamantane-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N2O4S/c1-28-20(26)18-16-4-2-3-5-17(16)29-19(18)24-21(27)22(23-11-25)14-7-12-6-13(9-14)10-15(22)8-12/h11-15H,2-10H2,1H3,(H,23,25)(H,24,27) |
InChI Key |
FLFCRQFEPIMIFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3(C4CC5CC(C4)CC3C5)NC=O |
Origin of Product |
United States |
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